[(3-Fluoro-2-methylphenyl)methyl](propan-2-yl)amine
Overview
Description
Scientific Research Applications
Analytical Chemistry Applications :
- A study by Chen and Novotny (1997) discusses a fluorogenic reagent developed for the analysis of primary amines, including peptides and aminated carbohydrates, through techniques like HPLC, CE, and MALDI/MS. This reagent offers good stability and hydrophobic properties, useful in reversed-phase HPLC and structural analysis of peptides and oligosaccharides (Chen & Novotny, 1997).
Bioorganic & Medicinal Chemistry :
- Nag et al. (2013) synthesized fluorine-18 labeled derivatives of propargyl amine for potential use in PET radioligands to visualize monoamine oxidase B (MAO-B) activity. This study demonstrates the application of fluorinated compounds in visualizing enzymatic activity in vivo (Nag et al., 2013).
- Rodríguez-Escrich et al. (2005) described the use of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a chiral resolution reagent. This compound reacts with various α-chiral amines, allowing for the analysis of scalemic mixtures through NMR and HPLC (Rodríguez-Escrich et al., 2005).
Pharmacological Characterization and Synthesis :
- Grimwood et al. (2011) studied a compound, PF-04455242, a κ-opioid receptor antagonist. It showcases the role of fluorinated amines in developing selective inhibitors with potential therapeutic applications (Grimwood et al., 2011).
- Luo et al. (2019) automated the synthesis of a radiopharmaceutical for PET imaging of sphingosine-1 phosphate receptor 1, demonstrating the utility of fluorinated amines in developing imaging agents for medical diagnostics (Luo et al., 2019).
properties
IUPAC Name |
N-[(3-fluoro-2-methylphenyl)methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-8(2)13-7-10-5-4-6-11(12)9(10)3/h4-6,8,13H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIMRHNMOWNQQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CNC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Fluoro-2-methylphenyl)methyl](propan-2-yl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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